molecular formula C18H16FNO2S2 B2414242 1-(3-fluorophenyl)-N-(2-(thiophen-3-yl)benzyl)methanesulfonamide CAS No. 1797184-48-5

1-(3-fluorophenyl)-N-(2-(thiophen-3-yl)benzyl)methanesulfonamide

Cat. No.: B2414242
CAS No.: 1797184-48-5
M. Wt: 361.45
InChI Key: ZQSAMLDVRGFUTJ-UHFFFAOYSA-N
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Description

1-(3-fluorophenyl)-N-(2-(thiophen-3-yl)benzyl)methanesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

The synthesis of 1-(3-fluorophenyl)-N-(2-(thiophen-3-yl)benzyl)methanesulfonamide typically involves multi-step organic reactions. The synthetic route often begins with the preparation of the intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic methods include:

    Nucleophilic substitution reactions: These reactions involve the substitution of a leaving group by a nucleophile, often under basic conditions.

    Coupling reactions: These reactions, such as Suzuki or Heck coupling, are used to form carbon-carbon bonds between the fluorophenyl and thiophenyl groups.

    Sulfonamide formation: This step involves the reaction of an amine with a sulfonyl chloride to form the methanesulfonamide moiety.

Industrial production methods may involve the use of flow chemistry techniques to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

1-(3-fluorophenyl)-N-(2-(thiophen-3-yl)benzyl)methanesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents used in these reactions include halogenating agents, reducing agents, and oxidizing agents. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-fluorophenyl)-N-(2-(thiophen-3-yl)benzyl)methanesulfonamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the formation of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.

    Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-N-(2-(thiophen-3-yl)benzyl)methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-fluorophenyl)-N-(2-(thiophen-3-yl)benzyl)methanesulfonamide can be compared with other similar compounds, such as:

    1-(3-chlorophenyl)-N-(2-(thiophen-3-yl)benzyl)methanesulfonamide: This compound features a chlorophenyl group instead of a fluorophenyl group, which may result in different chemical and biological properties.

    1-(3-fluorophenyl)-N-(2-(thiophen-3-yl)ethyl)methanesulfonamide: This compound has an ethyl group instead of a benzyl group, potentially affecting its reactivity and interactions.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(3-fluorophenyl)-N-[(2-thiophen-3-ylphenyl)methyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO2S2/c19-17-6-3-4-14(10-17)13-24(21,22)20-11-15-5-1-2-7-18(15)16-8-9-23-12-16/h1-10,12,20H,11,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSAMLDVRGFUTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNS(=O)(=O)CC2=CC(=CC=C2)F)C3=CSC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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